molecular formula C17H13ClO2S B11462777 2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate

2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11462777
M. Wt: 316.8 g/mol
InChI Key: VQABSOSRNWJFRU-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C17H13ClO2S. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of benzothiophene reacts with 2-phenylethanol in the presence of a catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like NH3 or RSH in polar solvents.

Major Products

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxamide
  • 2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylic acid
  • 2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxaldehyde

Uniqueness

2-Phenylethyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the presence of the phenylethyl group and the chloro substituent on the benzothiophene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13ClO2S

Molecular Weight

316.8 g/mol

IUPAC Name

2-phenylethyl 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H13ClO2S/c18-15-13-8-4-5-9-14(13)21-16(15)17(19)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

VQABSOSRNWJFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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